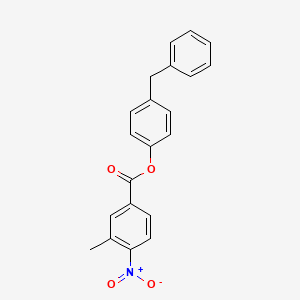

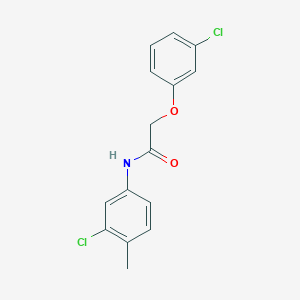

![molecular formula C15H11N3O2 B5715573 N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide” is a compound that has been studied for its antibacterial properties, particularly against Neisseria gonorrhoeae . It has been found to have potent activities against Gram-positive bacterial pathogens . Two specific compounds, HSGN-237 and -238, have been discovered with highly potent activity against N. gonorrhoeae . These compounds also showed activity against clinically important Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes .

Aplicaciones Científicas De Investigación

Antibacterial Agents

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamides have been found to be effective antibacterial agents against Neisseria gonorrhoeae , an urgent-threat Gram-negative bacterial pathogen . The compounds HSGN-237 and -238, in particular, have shown highly potent activity against this bacterium .

Antimicrobial Resistance

These compounds also have activity against clinically important Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) , vancomycin-resistant enterococci (VRE) , and Listeria monocytogenes . Their minimum inhibitory concentrations (MICs) can be as low as 0.25 µg/mL .

Cytotoxic Agents

The 1,3,4-oxadiazole scaffold, which is part of the N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide structure, has been found to possess a wide variety of biological activities, particularly for cancer treatment . Structural modifications of this scaffold can ensure high cytotoxicity towards malignant cells .

Enzyme Inhibitors

1,3,4-oxadiazole conjugates have been found to inhibit various enzymes that contribute to cancer cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Anticancer Activity

When the pyrazine ring is attached with 1,3,4-oxadiazole derivatives, they show promising effects as anti-proliferative agents against various cancer cell lines, including liver (HepG2), colorectal (SW1116), cervical (HELA), and stomach cancer cells (BGC823) .

Telomerase Inhibitory Effect

1,3,4-oxadiazole derivatives have been found to have a telomerase inhibitory effect . This effect has been observed in various cancer types, including liver cancer (HEPG2), breast cancer (MCF7), colorectal cancer (SW1116), and stomach cancer (BGC823) .

Mecanismo De Acción

Target of Action

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide has been reported to have potent activity against various bacterial pathogens, including Neisseria gonorrhoeae , methicillin-resistant Staphylococcus aureus (MRSA) , vancomycin-resistant enterococci (VRE) , and Listeria monocytogenes . These bacteria are the primary targets of the compound.

Mode of Action

It has been suggested that the compound acts as a multi-target antibiotic, regulating the biosynthesis ofmethyl naphthoquinone and other essential proteins such as DnaX , Pol IIIC , BirA , LexA , and DnaC .

Biochemical Pathways

The compound appears to affect several biochemical pathways. It has been shown to depolarize bacterial membranes and regulate the biosynthesis of iron carriers and heme . Iron deprivation seems to be part of the mechanism leading to bacterial death .

Pharmacokinetics

One of the compounds in the same class,HSGN-238 , has been shown to have an outstanding ability to permeate across the gastrointestinal tract, indicating it would have high systemic absorption if used as an anti-gonococcal therapeutic .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. The compound has been shown to have a significant minimum inhibitory concentration as low as 0.06 μg/mL against MRSA clinical isolates . It also shows a low tendency to develop resistance in MRSA over 30 days .

Propiedades

IUPAC Name |

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-14(11-4-2-1-3-5-11)17-13-8-6-12(7-9-13)15-18-16-10-20-15/h1-10H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLFCGVVGNYQRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5715498.png)

![2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5715499.png)

![N-(4-chlorobenzyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5715516.png)

![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5715542.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715554.png)

![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5715566.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5715568.png)